Head-to-Head Cytotoxicity in HCT-116 Cells
In a direct head-to-head comparison using the same experimental conditions, Rostratin B exhibits an IC50 value of 1.9 μg/mL against the HCT-116 human colon carcinoma cell line, a potency that is 4.5-fold greater than Rostratin A (IC50 = 8.5 μg/mL) and 8.7-fold greater than Rostratin D (IC50 = 16.5 μg/mL), but 2.5-fold less potent than Rostratin C (IC50 = 0.76 μg/mL) [1].
| Evidence Dimension | In vitro cytotoxicity (IC50) against HCT-116 human colon carcinoma cells |
|---|---|
| Target Compound Data | 1.9 μg/mL |
| Comparator Or Baseline | Rostratin A (8.5 μg/mL), Rostratin C (0.76 μg/mL), Rostratin D (16.5 μg/mL) |
| Quantified Difference | 4.5x more potent than Rostratin A; 8.7x more potent than Rostratin D; 2.5x less potent than Rostratin C |
| Conditions | HCT-116 human colon carcinoma cell line; in vitro cytotoxicity assay |
Why This Matters
The substantial potency variation among co-isolated analogs demonstrates that specific compound selection, rather than class substitution, is essential for achieving desired potency in colon cancer cytotoxicity studies.
- [1] Tan, R. X., Jensen, P. R., Williams, P. G., & Fenical, W. (2004). Isolation and structure assignments of rostratins A-D, cytotoxic disulfides produced by the marine-derived fungus Exserohilum rostratum. Journal of natural products, 67(8), 1374-1382. View Source
